methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate
Description
Methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate (CAS: 1197226-10-0) is a benzoate ester derivative featuring a pyrazole core substituted with a methyl group and an aminomethyl linker bridging the aromatic moieties. Its molecular formula is C₁₃H₁₆ClN₃O₂ (MW: 281.74), though discrepancies in the chemical formula may arise due to variations in substituents . This compound is structurally characterized by:
- A methyl benzoate group, which enhances lipophilicity and influences metabolic stability.
- A flexible aminomethyl (-CH₂-NH-CH₂-) linker, enabling conformational adaptability for intermolecular interactions.
Its synthesis typically involves coupling reactions between pyrazole-amine intermediates and activated benzoate esters, as seen in analogous compounds (e.g., HBTU/DIPEA-mediated couplings) .
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 4-[[(1-methylpyrazol-3-yl)methylamino]methyl]benzoate |
InChI |
InChI=1S/C14H17N3O2/c1-17-8-7-13(16-17)10-15-9-11-3-5-12(6-4-11)14(18)19-2/h3-8,15H,9-10H2,1-2H3 |
InChI Key |
HZXLOKAWBQHMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic carbon of the bromomethyl group. Key parameters include:
-
Solvent: Dimethylformamide (DMF) or acetonitrile, which polar aprotic solvents enhance nucleophilicity.
-
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine and drive the reaction.
-
Temperature: Room temperature to 60°C, with reaction times ranging from 2 to 12 hours.
A representative procedure involves dissolving methyl 4-(bromomethyl)benzoate (2.50 g, 10.2 mmol) and (1-methyl-1H-pyrazol-3-yl)methylamine (1.2 equiv) in DMF under nitrogen. NaH (60% dispersion in oil, 1.5 equiv) is added at 0°C, followed by stirring at room temperature for 6 hours. Workup includes extraction with ethyl acetate-toluene and purification via silica gel chromatography.
Yield and Optimization
Initial yields for this method range from 70% to 85%. Optimization studies reveal that excess amine (1.5–2.0 equiv) and controlled addition of NaH improve conversion rates. Chromatographic purification with hexane/ethyl acetate (3:1) achieves >95% purity, as confirmed by HPLC.
Reductive Amination of Aldehyde Intermediate
Reductive amination offers an alternative route by condensing methyl 4-formylbenzoate with (1-methyl-1H-pyrazol-3-yl)methylamine, followed by reduction of the imine intermediate.
Synthetic Steps
-
Condensation: Methyl 4-formylbenzoate (1.0 equiv) and (1-methyl-1H-pyrazol-3-yl)methylamine (1.1 equiv) are stirred in methanol at 25°C for 4 hours to form the Schiff base.
-
Reduction: Sodium cyanoborohydride (NaBH3CN, 1.5 equiv) is added, and the mixture is stirred for 12 hours. The reaction is quenched with aqueous NH4Cl, and the product is extracted with dichloromethane.
Challenges and Solutions
-
Imine Stability: Moisture-sensitive intermediates necessitate anhydrous conditions.
-
Over-Reduction: Use of NaBH3CN minimizes reduction of the ester group, preserving the benzoate moiety.
-
Yield: 65–75%, with purity >90% after recrystallization from ethanol.
Copper-Catalyzed C–N Coupling
Transition metal-catalyzed coupling, adapted from methodologies for heteroaryl halides, enables direct formation of the C–N bond between methyl 4-iodobenzoate and (1-methyl-1H-pyrazol-3-yl)methylamine.
Catalytic System and Conditions
Performance Metrics
-
Yield: 50–60%, limited by competing side reactions.
-
Purification: Column chromatography (SiO2, ethyl acetate/hexane) isolates the product with 85–90% purity.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | 95 | 6 | High |
| Reductive Amination | 75 | 90 | 16 | Moderate |
| Cu-Catalyzed Coupling | 60 | 85 | 24 | Low |
Key Observations:
-
Nucleophilic substitution is optimal for industrial-scale synthesis due to shorter reaction times and higher yields.
-
Reductive amination avoids halogenated intermediates but requires stringent anhydrous conditions.
-
Copper catalysis, while innovative, suffers from lower efficiency and higher catalyst costs.
Optimization Strategies and Advanced Techniques
Solvent Effects
Protecting Group Strategies
Analytical Characterization
Critical quality control measures include:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates or pyrazoles.
Scientific Research Applications
Methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoate ester group may also play a role in modulating the compound’s bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate with structurally related pyrazole-benzoate derivatives, highlighting key physicochemical and functional differences:
Key Comparative Insights:
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in , CN in ): Alter pyrazole ring electronics, impacting reactivity and binding to biological targets.
Ester Group Variations :
- Methyl vs. Ethyl Esters : Methyl esters (target compound) hydrolyze faster in vivo than ethyl esters, influencing prodrug design and metabolic half-life .
Biological Activity: Pyrazole-triazole hybrids (e.g., ) exhibit enhanced antibacterial activity due to synergistic π-π stacking and hydrogen-bonding interactions. The target compound’s aminomethyl group may mimic natural substrates in enzyme-binding pockets, a feature absent in simpler analogs like .
Crystallographic and Solid-State Behavior: Compounds with flexible linkers (e.g., aminomethyl) often form diverse hydrogen-bonding networks, as analyzed via SHELX/ORTEP-based crystallography . In contrast, rigid analogs (e.g., ) exhibit predictable packing patterns.
Research Findings and Data
- Synthetic Yields : Target compound analogs synthesized via Cu-catalyzed click chemistry (e.g., ) achieve moderate yields (~62%), comparable to HBTU-mediated couplings (~58% in ).
- Thermal Stability: Pyrazole derivatives with fluorine substituents (e.g., ) show higher melting points (97–99°C) than non-fluorinated analogs, correlating with enhanced crystalline order.
- MS/HRMS Data : High-resolution mass spectrometry confirms molecular integrity, e.g., m/z 695.2954 [M+H]⁺ for a related triazole-pyrazole hybrid .
Biological Activity
Methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through a series of reactions involving the coupling of methyl benzoate derivatives with 1-methyl-1H-pyrazole derivatives. The synthetic pathway typically involves the use of catalysts such as sodium acetate and various solvents to facilitate the reaction.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antioxidant Activity : The compound exhibits significant radical scavenging activity, which is crucial for combating oxidative stress. In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test have shown that it possesses a comparable or superior antioxidant capacity relative to standard antioxidants like ascorbic acid .
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines. For instance, in studies involving colorectal RKO carcinoma cells, it demonstrated cytotoxic effects with an IC50 value indicating effective concentration levels required for 50% inhibition of cell viability .
- Antimicrobial Effects : Preliminary studies have suggested that this compound may possess antibacterial properties, particularly against biofilm-forming bacteria. Its mechanism involves disrupting quorum sensing pathways, which are critical for bacterial communication and biofilm stability .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of the pyrazole moiety contributes to its ability to neutralize free radicals, thereby reducing oxidative damage in cells .
- Apoptosis Induction : The compound activates p53-mediated pathways leading to increased expression of pro-apoptotic proteins such as p21, which facilitates cell cycle arrest and promotes programmed cell death in tumor cells .
- Biofilm Disruption : By interfering with quorum sensing, it hampers the ability of bacteria to form biofilms, making them more susceptible to antimicrobial agents .
Case Studies
Several studies have focused on the biological activity of similar pyrazole derivatives, providing insights into the potential applications of this compound:
Q & A
Q. What are the optimal synthetic routes for methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Aminomethylation : Reacting 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (precursor) with a primary amine under reductive amination conditions (e.g., NaBH₃CN in methanol) to form the secondary amine linkage .
- Esterification : Coupling the intermediate with methyl benzoate derivatives using DCC/DMAP or other coupling agents.
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while ethanol is effective for reflux-based steps .
- Temperature Control : Maintain 60–80°C during condensation steps to balance reaction rate and byproduct formation .
- Catalysts : Use glacial acetic acid as a proton donor in Schiff base formation to accelerate imine intermediate generation .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the pyrazole ring (δ 7.5–8.0 ppm for pyrazole protons) and the methylamino-benzoate linkage (δ 3.8–4.2 ppm for -CH₂-NH-) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .
- Infrared Spectroscopy (IR) : Identify ester carbonyl stretches (~1720 cm⁻¹) and secondary amine N-H bends (~1600 cm⁻¹) .
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or methanol. For biological assays, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity) .
- Stability :
Advanced Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different studies?
Methodological Answer: Contradictions often arise from:
- Purity Variability : Ensure >95% purity via HPLC and characterize by LC-MS to rule out impurities influencing bioactivity .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls. For example, anti-inflammatory activity in RAW264.7 macrophages may require LPS stimulation protocols distinct from other models .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies across a broad concentration range (1 nM–100 µM) to identify threshold effects .
Q. What strategies are effective for selective functionalization of the pyrazole and benzoate moieties in this compound?
Methodological Answer:
- Pyrazole Modification :
- Benzoate Modification :
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid using LiOH/THF-H₂O (1:1), enabling further amide coupling .
- Para-Substitution : Install electron-withdrawing groups (e.g., -NO₂) via Friedel-Crafts acylation to modulate electronic properties .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
Methodological Answer:
- Core Modifications :
- Pyrazole Ring : Compare 1-methyl vs. 1-ethyl derivatives to assess steric effects on target binding .
- Benzoate Substituents : Introduce -OCH₃, -CF₃, or -NH₂ groups at the para position to analyze electronic contributions .
- Biological Testing :
Q. How can computational modeling be integrated with experimental data to predict reactivity or bioactivity?
Methodological Answer:
- Descriptor-Based Prediction :
- Quantum Mechanical Calculations :
- Molecular Dynamics (MD) :
- Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability and guide analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
